molecular formula C30H24O6 B13744665 1,3,5-Tris(formylphenoxymethyl)benzene

1,3,5-Tris(formylphenoxymethyl)benzene

Cat. No.: B13744665
M. Wt: 480.5 g/mol
InChI Key: ABLGISRFGRXNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(formylphenoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with three formylphenoxymethyl groups at the 1, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(formylphenoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3,5-trisbromomethylbenzene with 4-hydroxybenzaldehyde. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(formylphenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-Tris(formylphenoxymethyl)benzene primarily involves its ability to form Schiff bases and coordinate with metal ions. The aldehyde groups facilitate the formation of imine linkages with amines, while the phenyl groups provide a stable framework for further functionalization. These properties enable the compound to act as a versatile ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of formyl and phenoxymethyl groups, which provide both reactivity and stability. This makes it a valuable compound for the synthesis of Schiff bases and coordination polymers, as well as for applications in materials science and catalysis .

Properties

Molecular Formula

C30H24O6

Molecular Weight

480.5 g/mol

IUPAC Name

2-[3,5-bis(2-oxo-1-phenoxyethyl)phenyl]-2-phenoxyacetaldehyde

InChI

InChI=1S/C30H24O6/c31-19-28(34-25-10-4-1-5-11-25)22-16-23(29(20-32)35-26-12-6-2-7-13-26)18-24(17-22)30(21-33)36-27-14-8-3-9-15-27/h1-21,28-30H

InChI Key

ABLGISRFGRXNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C=O)C2=CC(=CC(=C2)C(C=O)OC3=CC=CC=C3)C(C=O)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.